N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide
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Overview
Description
“N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide” is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Ring: Starting from 4-ethylbenzoic acid, the benzothiazole ring can be formed through a cyclization reaction with thiourea under acidic conditions.
Attachment of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction using pyridine-2-carboxaldehyde.
Formation of the Furan Ring: The furan ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2-furoic acid.
Coupling Reactions: The final step involves coupling the benzothiazole and pyridine-furan intermediates using amide bond formation techniques, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions could target the nitro groups (if present) or the carbonyl groups, leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the benzothiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furan-2,3-dione derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly as a candidate for targeting specific biological pathways.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole and pyridine rings are known to interact with biological macromolecules, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide
- N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide
- N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide
Uniqueness
The uniqueness of “N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide” lies in its specific combination of heterocyclic rings, which may confer unique chemical and biological properties compared to similar compounds. This could include differences in reactivity, binding affinity, and overall stability.
Properties
IUPAC Name |
N-(4-ethyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-2-14-7-5-10-17-18(14)22-20(26-17)23(13-15-8-3-4-11-21-15)19(24)16-9-6-12-25-16/h3-12H,2,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUXQPAVRFLOAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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